N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
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Overview
Description
N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide is a complex organic compound featuring a tert-butyl(dimethyl)silyl group, a hydroxy group, a nitrophenyl group, and a dichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxy groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity of the final product. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The dichloroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxy functionalities.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection, while the nitrophenyl and dichloroacetamide moieties can interact with biological molecules, potentially inhibiting enzymes or modulating protein functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Similar in structure but lacks the nitrophenyl and dichloroacetamide groups.
tert-Butyldimethylsilyloxypropionaldehyde: Another related compound with a similar silyl protecting group.
Uniqueness
N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H26Cl2N2O5Si |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23) |
InChI Key |
HAFNKEOYFQRWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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